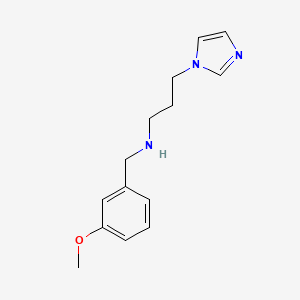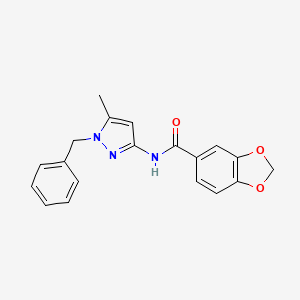![molecular formula C16H16ClNO4 B7460411 2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid](/img/structure/B7460411.png)
2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid, also known as AG1478, is a small molecule inhibitor that is widely used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, and has been shown to have a variety of biochemical and physiological effects.
作用機序
2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid inhibits EGFR by binding to the ATP-binding site of the tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation, migration, and invasion, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, and to induce the expression of cell cycle regulators, such as p21 and p27. 2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In addition, 2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid has been shown to promote wound healing and tissue regeneration by stimulating the proliferation and migration of normal cells.
実験室実験の利点と制限
2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid has several advantages for use in lab experiments. It is a potent and selective inhibitor of EGFR, and has been shown to have minimal off-target effects. It is also relatively easy to synthesize and can be obtained commercially. However, 2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid has some limitations. It is a small molecule inhibitor, and may not be effective in inhibiting EGFR in all cellular contexts. In addition, its effects may be influenced by the concentration and duration of treatment, as well as the cellular context in which it is used.
将来の方向性
There are several future directions for research on 2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid. One area of research is the development of more potent and selective EGFR inhibitors, which may have improved efficacy and fewer off-target effects. Another area of research is the identification of biomarkers that can predict the response to EGFR inhibitors, which may help to personalize cancer treatment. Finally, the use of 2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid in combination with other therapies, such as chemotherapy or immunotherapy, may enhance the effectiveness of cancer treatment.
合成法
2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis method involves the reaction of 2-chloro-5-nitrobenzoic acid with 3,4-dimethoxybenzylamine in the presence of a reducing agent, such as iron powder, to yield 2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid. The enzymatic synthesis method involves the use of a recombinant enzyme, such as cytochrome P450, to catalyze the conversion of 2-chloro-5-nitrobenzoic acid to 2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid.
科学的研究の応用
2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid is widely used in scientific research as a tool to study the role of EGFR in various biological processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been used to study the mechanisms of cancer cell proliferation, migration, and invasion. 2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid has also been used to study the role of EGFR in normal physiological processes, such as wound healing and tissue regeneration.
特性
IUPAC Name |
2-chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-21-14-6-3-10(7-15(14)22-2)9-18-11-4-5-13(17)12(8-11)16(19)20/h3-8,18H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNKBYFDXKWAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC(=C(C=C2)Cl)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)


![3-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7460337.png)
![N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine](/img/structure/B7460345.png)
![N-[4-(aminomethyl)phenyl]-2-imidazol-1-ylacetamide](/img/structure/B7460353.png)

![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7460371.png)




![3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B7460395.png)
![1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone](/img/structure/B7460401.png)